molecular formula C17H22O2S B4095560 2-[2-(5-Methyl-2-propan-2-ylphenoxy)ethylsulfanylmethyl]furan

2-[2-(5-Methyl-2-propan-2-ylphenoxy)ethylsulfanylmethyl]furan

Cat. No.: B4095560
M. Wt: 290.4 g/mol
InChI Key: MGMQSCCMPPSVKC-UHFFFAOYSA-N
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Description

2-[2-(5-Methyl-2-propan-2-ylphenoxy)ethylsulfanylmethyl]furan is an organic compound with a complex structure that includes a furan ring, a phenoxy group, and a sulfanylmethyl group

Preparation Methods

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-Methyl-2-propan-2-ylphenoxy)ethylsulfanylmethyl]furan can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The furan ring can be reduced under specific conditions to form dihydrofuran derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-[2-(5-Methyl-2-propan-2-ylphenoxy)ethylsulfanylmethyl]furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(5-Methyl-2-propan-2-ylphenoxy)ethylsulfanylmethyl]furan involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, while the sulfanylmethyl group can form covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methyl-2-propan-2-ylphenoxy)ethanol
  • 5-Methyl-2-propan-2-ylphenol
  • 2-[(5-Methyl-2-propan-2-ylphenoxy)methyl]-N-(2-phenoxyethyl)benzamide

Uniqueness

2-[2-(5-Methyl-2-propan-2-ylphenoxy)ethylsulfanylmethyl]furan is unique due to the presence of both a furan ring and a sulfanylmethyl group, which are not commonly found together in similar compounds. This unique structure contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

2-[2-(5-methyl-2-propan-2-ylphenoxy)ethylsulfanylmethyl]furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O2S/c1-13(2)16-7-6-14(3)11-17(16)19-9-10-20-12-15-5-4-8-18-15/h4-8,11,13H,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMQSCCMPPSVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCSCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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